![molecular formula C15H12F3N5O2 B2514224 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034383-86-1](/img/structure/B2514224.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structural motifs, such as pyrazole and oxadiazole rings, which are often explored for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involves a one-pot ring conversion reaction from sydnone to 1,3,4-oxadiazolin-2-one . Similarly, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrates a multi-step process, including the formation of intermediates and final amide coupling . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For example, a novel pyrazole derivative was characterized by these methods, and its structure was confirmed by single-crystal X-ray diffraction studies . The molecular geometry and electronic structures can also be optimized and calculated using computational methods such as DFT . These techniques would be applicable for analyzing the molecular structure of "N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide".
Chemical Reactions Analysis
The reactivity of similar compounds includes the formation of various heterocyclic structures through reactions with active methylene compounds or by cyclization reactions . The chemical reactivity is influenced by the presence of functional groups such as amides, oxadiazoles, and pyrazoles, which can participate in different types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be inferred from their structural analogs. For example, the antimycobacterial screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives indicates good metabolic stability, which is an important physical property for potential drug candidates . The thermal decomposition of compounds can be studied using thermogravimetric analysis, as demonstrated for a pyrazole derivative .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Research on related compounds has shown significant antimycobacterial activity against Mycobacterium tuberculosis, with specific derivatives demonstrating promising lead molecule characteristics due to their minimal inhibitory concentration (MIC) values. This indicates potential for further drug development targeting tuberculosis without toxicity to normal cells (Nayak et al., 2016).
Antimicrobial and Antifungal Assessment
Derivatives of similar chemical structures have been synthesized and assessed for their antimicrobial activities, showcasing the versatility of these compounds in combating various bacterial and fungal strains. The potential for these derivatives as novel antimicrobial agents is significant, with some demonstrating potent antimicrobial activity (Elmagd et al., 2017).
Anti-Influenza Virus Activity
Benzamide-based derivatives have been found to possess significant antiviral activities against the bird flu influenza (H5N1), highlighting a novel route for synthesizing compounds with potent antiavian influenza virus properties. This indicates a promising avenue for the development of antiviral agents using this chemical backbone (Hebishy et al., 2020).
Antioxidant Evaluation
Some newly synthesized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles have shown excellent antioxidant activity, suggesting their potential in oxidative stress-related therapies. These compounds exhibited high protection against DNA damage, indicating their suitability for further investigation as antioxidant agents (Bondock et al., 2016).
Anticancer Evaluation
Further research into benzamide derivatives has uncovered their potential as anticancer agents, with some compounds showing higher activity than reference drugs against various cancer cell lines. This opens up new possibilities for anticancer drug development based on this chemical structure (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c1-23-8-10(6-20-23)13-21-12(25-22-13)7-19-14(24)9-3-2-4-11(5-9)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFNKCUBRGTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.